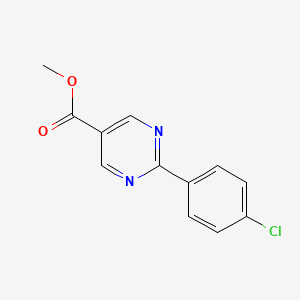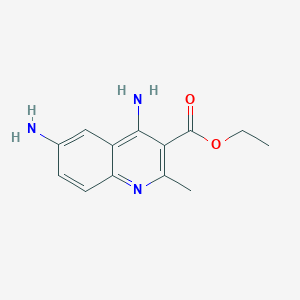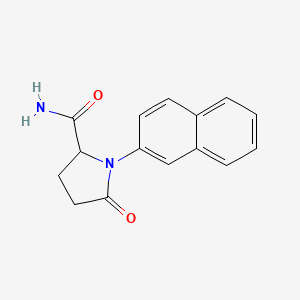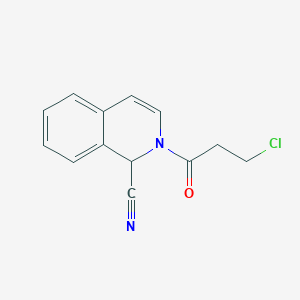
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol . It is a crystalline solid with a melting point of 177.71°C . This compound is used primarily in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
- 1-Methoxyisoquinoline-3-carboximidamide hydrochloride
- 1-Propoxyisoquinoline-3-carboximidamide hydrochloride
- 1-Butoxyisoquinoline-3-carboximidamide hydrochloride
These compounds share a similar isoquinoline core but differ in the alkoxy group attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these similar compounds .
Eigenschaften
CAS-Nummer |
1179361-00-2 |
|---|---|
Molekularformel |
C12H14ClN3O |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
1-ethoxyisoquinoline-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-16-12-9-6-4-3-5-8(9)7-10(15-12)11(13)14;/h3-7H,2H2,1H3,(H3,13,14);1H |
InChI-Schlüssel |
FPVGZPYRRSZTDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CC2=CC=CC=C21)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


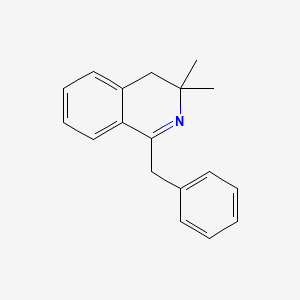
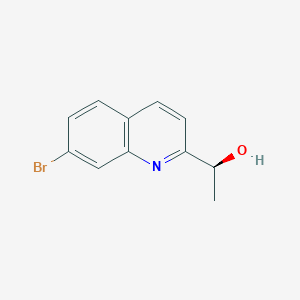
![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)


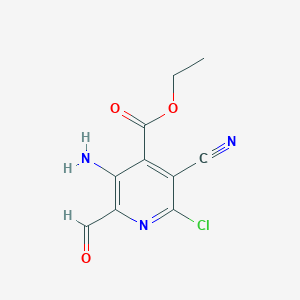
![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)

